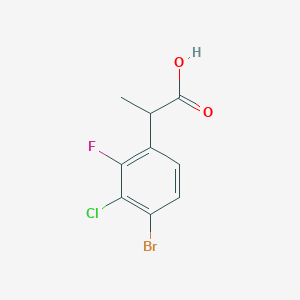
2-(4-Bromo-3-chloro-2-fluorophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4-Bromo-3-chloro-2-fluorophenyl)propanoic acid” is a chemical compound that belongs to the class of organic compounds known as phenylpyrazoles . It has a molecular weight of 281.51 .
Synthesis Analysis
The synthesis of similar compounds involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . The Suzuki–Miyaura coupling is another important application in the synthesis of organoboron compounds .Molecular Structure Analysis
The molecular structure of “2-(4-Bromo-3-chloro-2-fluorophenyl)propanoic acid” can be represented by the IUPAC Standard InChI: InChI=1S/C9H8ClFO2/c10-7-5-6 (1-3-8 (7)11)2-4-9 (12)13/h1-5H, (H,12,13)/b4-2+ .Chemical Reactions Analysis
The chemical reactions involving “2-(4-Bromo-3-chloro-2-fluorophenyl)propanoic acid” and similar compounds include a variety of transformations such as oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Bromo-3-chloro-2-fluorophenyl)propanoic acid” include a boiling point of 83-85°C . It is a solid at room temperature .科学的研究の応用
Material Synthesis and Chemical Properties
Research has delved into the synthesis of various chemicals featuring halogenated phenyl groups, similar to 2-(4-Bromo-3-chloro-2-fluorophenyl)propanoic acid, exploring their potential applications in material science and chemistry. For instance, the synthesis of laterally substituted 4-n-alkylphenyl 4-n-alkylbicyclo (2.2.2) octane-1-carboxylates, incorporating different halogen substituents (fluoro, chloro, bromo), highlights the influence of these groups on melting points, viscosity, and electrooptical properties, with implications for liquid crystal technology and other materials (Gray & Kelly, 1981). Moreover, the synthetic route and potential applications of halogenated compounds, including those with structural similarities to 2-(4-Bromo-3-chloro-2-fluorophenyl)propanoic acid, in the synthesis of ω-(4-bromophenyl)alkanoic acids and their borylation processes, have been investigated for their relevance in organometallic chemistry and potential industrial applications (Zaidlewicz & Wolan, 2002).
Reactivity and Acidity Analysis
A comparative study focused on the reactivity and acidity of halogen-substituted phenylacetic acids, including fluorine, chlorine, and bromine moieties, provided insights into their chemical behavior. This study, using computational methods, assessed structural properties, Fukui functions, and the HOMO-LUMO gap, offering valuable data on the electronic and structural factors influencing the reactivity and acidity of such compounds, with implications for their use in synthetic chemistry and material science (Srivastava et al., 2015).
Biochemical Synthesis and Enzymatic Activity
The role of halogenated phenyl compounds in biochemical synthesis has been explored, particularly in the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase. This research demonstrates the potential of microbial reductases in producing chiral alcohols, highlighting the versatility of halogenated compounds in facilitating enantioselective synthesis, which is crucial for the pharmaceutical industry (Choi et al., 2010).
作用機序
将来の方向性
特性
IUPAC Name |
2-(4-bromo-3-chloro-2-fluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClFO2/c1-4(9(13)14)5-2-3-6(10)7(11)8(5)12/h2-4H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDCKBFVCVDOTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=C(C=C1)Br)Cl)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1694501-56-8 |
Source


|
| Record name | 2-(4-bromo-3-chloro-2-fluorophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

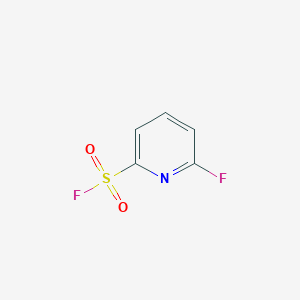
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2722874.png)
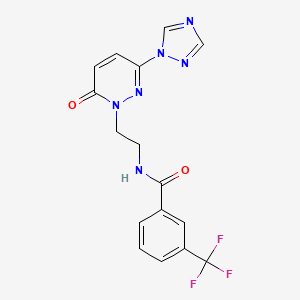
![3-Bromo-6-methylpyrazolo[1,5-a]pyridine](/img/structure/B2722877.png)
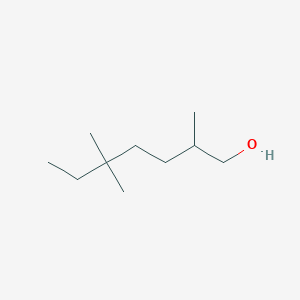


![(E)-3-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]-N-[(4-chlorophenyl)methyl]-2-cyanoprop-2-enamide](/img/structure/B2722883.png)

![N-(3-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2722889.png)
![2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N,N-dimethylacetamide](/img/structure/B2722891.png)
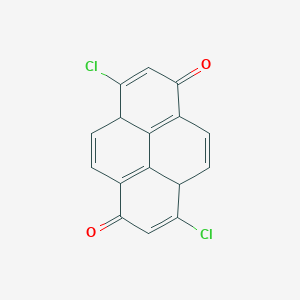

![8-(butylsulfanyl)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2722896.png)